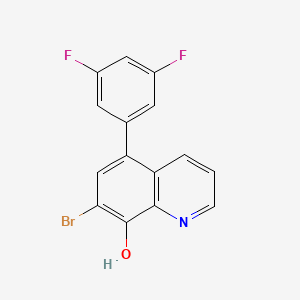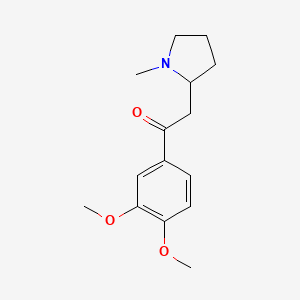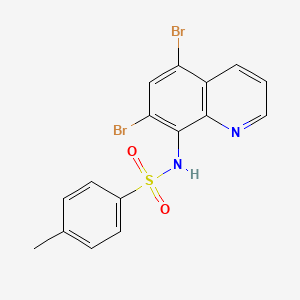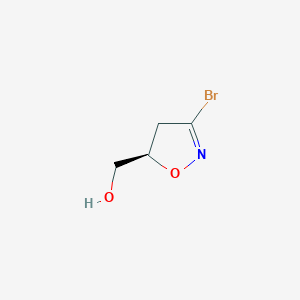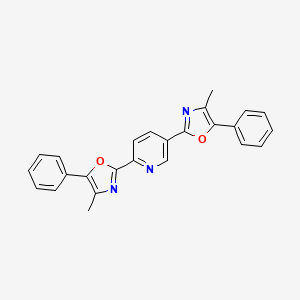
2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) is a compound belonging to the class of bisoxazole derivatives It features a pyridine ring substituted at the 2 and 5 positions with two oxazole rings, each bearing a methyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) typically involves the reaction of pyridine derivatives with oxazole precursors. One common method involves the condensation of 2,5-dibromopyridine with 4-methyl-5-phenyloxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce partially or fully reduced compounds.
Applications De Recherche Scientifique
2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) involves its interaction with molecular targets such as enzymes or receptors. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Pyridine-2,6-diyl)bis(4-methyl-5-phenyloxazole): Similar structure but with different substitution positions on the pyridine ring.
2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenylthiazole): Similar structure but with thiazole rings instead of oxazole rings.
Uniqueness
2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) is unique due to its specific substitution pattern and the presence of both pyridine and oxazole rings. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in coordination chemistry and materials science .
Propriétés
Formule moléculaire |
C25H19N3O2 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
4-methyl-2-[5-(4-methyl-5-phenyl-1,3-oxazol-2-yl)pyridin-2-yl]-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C25H19N3O2/c1-16-22(18-9-5-3-6-10-18)29-24(27-16)20-13-14-21(26-15-20)25-28-17(2)23(30-25)19-11-7-4-8-12-19/h3-15H,1-2H3 |
Clé InChI |
OGOHWSIXMZKLNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)C2=CN=C(C=C2)C3=NC(=C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]-](/img/structure/B12880003.png)
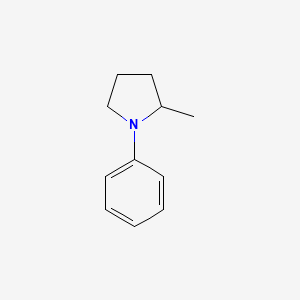

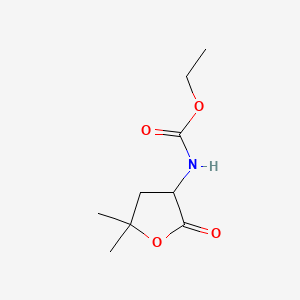
![1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B12880028.png)


![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
